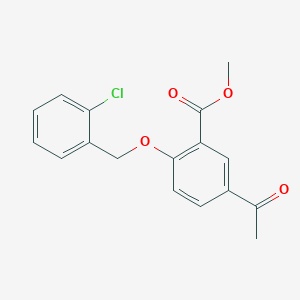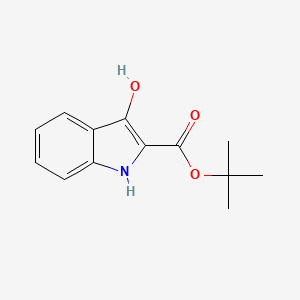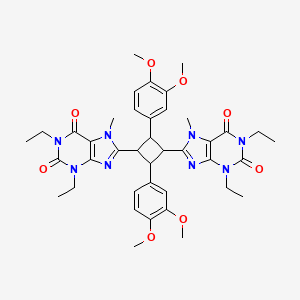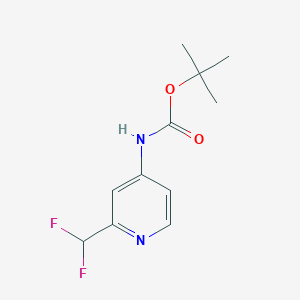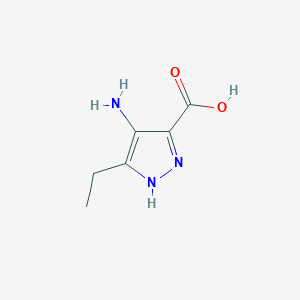
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with β-ketoesters. The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst.
For example, the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux conditions can yield the desired pyrazole derivative. The intermediate product is then subjected to further reactions to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes are optimized for high yield and purity. Catalysts such as zinc chloride or alumina-supported manganese dioxide are commonly used to facilitate the reactions. The use of green solvents and environmentally benign methods is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-pyrazole-4-carbonitrile
- 5-amino-1H-pyrazolo[4,3-b]pyridine
- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
Uniqueness
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-amino-5-ethyl-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4(7)5(6(10)11)9-8-3/h2,7H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
KYQHHHVWPKVICK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


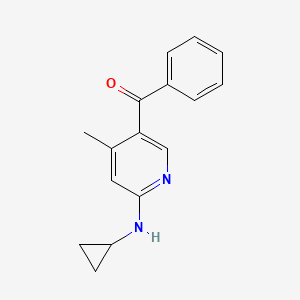
![Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B13024361.png)

![6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13024373.png)
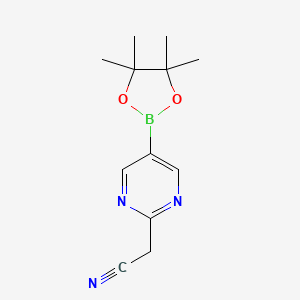
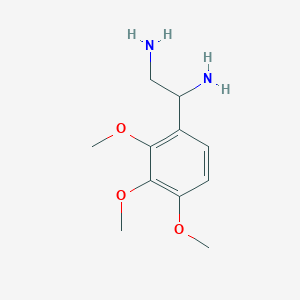
![Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13024382.png)
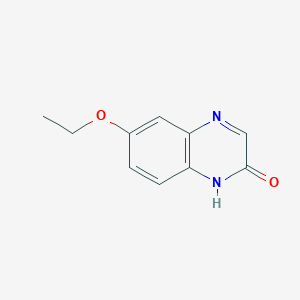
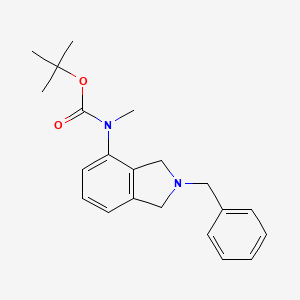
![6-Chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B13024406.png)
